molecular formula C12H11N3O3S B11361389 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-nitrobenzamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-nitrobenzamide

Cat. No.: B11361389
M. Wt: 277.30 g/mol
InChI Key: WIHMYKKSFNUBLM-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 2-position and a nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitrobenzamide Moiety: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction where the thiazole derivative reacts with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-aminobenzamide.

    Substitution: Various substituted thiazole and benzamide derivatives.

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

    N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide: Features a methoxy group in place of the nitro group.

Uniqueness

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-nitrobenzamide is unique due to its specific combination of a thiazole ring and a nitrobenzamide moiety, which imparts distinct chemical and biological properties. The presence of the nitro group can significantly influence its reactivity and potential biological activities compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C12H11N3O3S/c1-8-14-10(7-19-8)6-13-12(16)9-2-4-11(5-3-9)15(17)18/h2-5,7H,6H2,1H3,(H,13,16)

InChI Key

WIHMYKKSFNUBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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